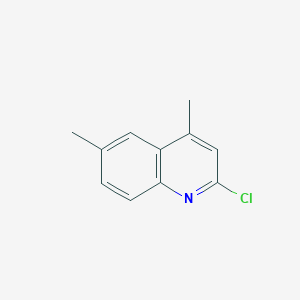

2-Chloro-4,6-dimethylquinoline

Description

Significance of Quinoline (B57606) Scaffold in Medicinal and Organic Chemistry

The quinoline motif is a fundamental building block in the development of new therapeutic agents and functional organic materials. nih.govtulane.edu Its importance stems from its versatile chemical nature and its presence in numerous biologically active compounds. nih.govtulane.edu

Broad Spectrum of Pharmacological Responses

Quinoline and its derivatives are renowned for their extensive range of pharmacological activities. nih.govnih.gov This has led to their investigation and application in treating a multitude of diseases. nih.govnih.gov Research has demonstrated that quinoline-based compounds exhibit a remarkable array of biological effects, including:

Anticancer: Many quinoline derivatives have shown potent activity against various cancer cell lines, with some acting as inhibitors of cell proliferation and inducing apoptosis. nih.govrsc.org

Antimicrobial: The quinoline core is a key feature in many antibacterial and antifungal agents. nih.govrsc.org For instance, fluoroquinolones are a well-known class of antibiotics. rsc.org

Anti-inflammatory: Certain quinoline derivatives have demonstrated significant anti-inflammatory properties. nih.govrsc.org

Antiviral: The antiviral potential of quinoline compounds, including activity against HIV, has been an area of active research. nih.govrsc.org

Antimalarial: Historically, quinoline alkaloids like quinine (B1679958) have been instrumental in the fight against malaria, and synthetic derivatives such as chloroquine (B1663885) continue to be important. rsc.org

Other Activities: The pharmacological scope of quinolines also extends to antitubercular, anticonvulsant, and cardiovascular activities. nih.govbenthamscience.com

The development of quinoline-based drugs is an ongoing effort, driven by the need to overcome drug resistance and improve therapeutic outcomes. rsc.org

Role in Natural Products and Alkaloids

The quinoline scaffold is a recurring motif in a variety of natural products, particularly in a class of compounds known as alkaloids. rsc.org These naturally occurring substances are found in numerous plant species and often exhibit significant biological activities. tandfonline.comlongdom.org

Quinine, isolated from the bark of the Cinchona tree, is perhaps the most famous example of a quinoline alkaloid and has been used for centuries to treat malaria. rsc.orglongdom.org Other notable examples of quinoline alkaloids found in nature include camptothecin, which has anticancer properties, and various alkaloids isolated from plants of the Dictamnus and Skimmia genera. rsc.org These natural compounds have not only been used directly as therapeutic agents but have also served as inspiration for the design and synthesis of new, more potent drugs. tandfonline.com The study of these natural quinolines continues to provide valuable insights for medicinal chemistry. nih.gov

Focus on 2-Chloro-4,6-dimethylquinoline within the Quinoline Family

Within the vast family of quinoline derivatives, this compound stands out as a significant compound for both synthetic and research purposes.

Structural Features and Nomenclature

This compound, as its name suggests, is a quinoline ring substituted with a chlorine atom at the 2-position and methyl groups at the 4- and 6-positions. Its molecular formula is C₁₁H₁₀ClN. chemscene.com The core of the molecule is the quinoline bicyclic system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. smolecule.com

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 3913-18-6 |

| Molecular Formula | C₁₁H₁₀ClN |

| Molecular Weight | 191.66 g/mol |

| IUPAC Name | This compound |

Data sourced from ChemScene chemscene.com

Importance of Chlorine and Methyl Substituents

The specific placement of the chlorine and methyl groups on the quinoline ring of this compound is crucial to its chemical reactivity and potential applications.

The chlorine atom at the 2-position is particularly significant as it activates this position for nucleophilic substitution reactions. This allows for the facile introduction of various functional groups, making this compound a valuable intermediate in the synthesis of a wide range of other quinoline derivatives. chesci.com For example, it can be reacted with hydrazine (B178648) to form 2-hydrazino-4,6-dimethylquinoline, a precursor to other heterocyclic systems. chesci.com

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,6-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-7-3-4-10-9(5-7)8(2)6-11(12)13-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMJOZIDQGBLDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345603 | |

| Record name | 2-Chloro-4,6-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3913-18-6 | |

| Record name | 2-Chloro-4,6-dimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3913-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,6-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 4,6 Dimethylquinoline and Its Derivatives

Established Synthetic Routes and Reaction Mechanisms

Traditional methods for synthesizing the quinoline (B57606) core of 2-chloro-4,6-dimethylquinoline have been well-established, offering reliable, albeit sometimes harsh, pathways to the desired product.

Friedländer Synthesis and its Adaptations for this compound

The Friedländer annulation is a cornerstone in quinoline synthesis. smolecule.com This method traditionally involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. smolecule.comnih.govresearchgate.net For the synthesis of this compound derivatives, this typically involves the reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminoacetophenone (B1585202) with a ketone. smolecule.com The reaction proceeds through the formation of an imine, followed by an intramolecular cyclization to form the quinoline ring system. smolecule.com Adaptations of this method for specific derivatives may involve the use of various catalysts to improve yields and reaction conditions.

Cyclization Reactions of Precursors under Acidic or Basic Conditions

The synthesis of this compound can be achieved through the cyclization of suitable precursors under either acidic or basic conditions. For instance, one common pathway involves the cyclization of an appropriately substituted aniline (B41778) with a β-ketoester. google.com The reaction conditions, whether acidic or basic, play a crucial role in directing the cyclization and determining the final product structure. These methods are fundamental in constructing the core quinoline ring system, which can then be further functionalized.

Modified Conrad-Limpach Reactions

The Conrad-Limpach synthesis is a classical method that involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines. google.comwikipedia.org The initial reaction forms a Schiff base, which then undergoes thermal cyclization. wikipedia.org In a modified approach to obtain this compound, the resulting 4-hydroxyquinoline (B1666331) precursor, specifically 4-hydroxy-2,6-dimethylquinoline, would then undergo chlorination. The Knorr quinoline synthesis represents a variation where, under different reaction conditions (higher temperatures), the aniline attacks the ester group of the β-ketoester, leading to a 2-hydroxyquinoline, which can also serve as a precursor. wikipedia.org

Chlorination of Pre-functionalized Dimethylquinoline Precursors (e.g., from 2-hydroxy-4,6-dimethylquinoline with POCl₃)

A pivotal and widely used method for the direct synthesis of this compound is the chlorination of its corresponding hydroxy precursor, 2-hydroxy-4,6-dimethylquinoline (also known as 4,6-dimethylquinolin-2-ol). smolecule.com This transformation is commonly achieved using phosphorus oxychloride (POCl₃), often under reflux conditions. smolecule.comvulcanchem.com The mechanism involves the initial formation of a phosphate (B84403) ester intermediate, which is then subjected to nucleophilic substitution by a chloride ion to yield the final chlorinated product. smolecule.com Experimental data indicates that reaction temperatures typically range from 100-120°C with reaction times of 6-8 hours to ensure complete conversion. smolecule.com The efficiency of this reaction can be enhanced by the addition of a catalytic amount of N,N-dimethylaniline. smolecule.com

| Reactant | POCl₃ (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

| 2-hydroxy-4,6-dimethylquinoline | 1.5 | 110 | 8 | 76 |

| 2-hydroxy-4-methylquinoline | 1.2 | 105 | 6 | 68 |

| 2-hydroxy-6-methylquinoline | 1.3 | 115 | 7 | 72 |

Table 1: Optimized Conditions for Phosphorus Oxychloride-Mediated Synthesis of Chloroquinolines smolecule.com

Novel and Green Chemistry Approaches in Synthesis

In recent years, the focus of synthetic chemistry has shifted towards developing more sustainable and efficient methodologies. This has led to the exploration of novel catalysts and reaction conditions for the synthesis of quinoline derivatives.

**2.2.1. Catalytic Processes for Enhanced Yield and Efficiency (e.g., NaHSO₄·SiO₂) **

Heterogeneous catalysis has emerged as a significant advancement in the industrial production of quinoline derivatives, offering improved reaction efficiency and the ability to recycle the catalyst. smolecule.com One such effective heterogeneous catalyst is sodium hydrogen sulfate (B86663) supported on silica (B1680970) (NaHSO₄·SiO₂). smolecule.comarkat-usa.org This catalyst has demonstrated high activity under mild, often solvent-free, reaction conditions for quinoline synthesis. arkat-usa.orgnih.gov The reusability of NaHSO₄·SiO₂ makes it an economically and environmentally attractive option. arkat-usa.orgresearchgate.net For example, the condensation of o-aminoaryl ketones with α-methylene ketones proceeds smoothly in the presence of this catalyst to give trisubstituted quinolines in excellent yields. arkat-usa.org Research has shown that the catalyst can be recovered by simple filtration and reused for several consecutive runs with only a slight decrease in activity. arkat-usa.org

| Entry | Catalyst | Conditions | Yield (%) |

| 1 | NaHSO₄·SiO₂ | 70°C, solvent-free | 92 (1st run) |

| 2 | NaHSO₄·SiO₂ | 70°C, solvent-free | 90 (2nd run) |

| 3 | NaHSO₄·SiO₂ | 70°C, solvent-free | 86 (3rd run) |

Table 2: Reusability of NaHSO₄·SiO₂ in the Synthesis of a Quinolone Derivative arkat-usa.org

Other green approaches include the use of catalysts like FeCl₃·6H₂O, which is inexpensive, non-toxic, and environmentally benign, offering shorter reaction times and better yields under milder conditions. tandfonline.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, and the synthesis of quinoline derivatives is no exception. The application of microwave irradiation can dramatically reduce reaction times from hours to minutes while often improving product yields compared to conventional heating methods. rsc.org This efficiency is attributed to the rapid and uniform heating of the reaction mixture.

For the synthesis of the quinoline core, microwave irradiation has been successfully applied to classic reactions like the Friedländer synthesis. In a general approach, a mixture of an appropriate o-aminoaryl ketone and a compound with a reactive methylene group can be subjected to microwave irradiation, often in the presence of a catalyst or on a solid support, to rapidly construct the quinoline ring system. While specific documented examples for the direct microwave-assisted synthesis of this compound are not prevalent, the synthesis of its precursors, such as 4,6-dimethylquinolin-2-ol, can be accelerated using this technology. The subsequent chlorination step to yield the final product can also be performed under microwave conditions. The use of microwave assistance is particularly beneficial in multi-step syntheses and for the creation of chemical libraries for research purposes. researchgate.net

Below is a table illustrating the general advantages of microwave-assisted synthesis for quinoline derivatives compared to conventional methods.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | Hours (e.g., 4-6 hours) | Minutes (e.g., 5-7 minutes) | rsc.org |

| Yield | Moderate (e.g., 70-78%) | High (e.g., 90-95%) | rsc.org |

| Energy Consumption | High | Low | |

| Solvent Use | Often requires high-boiling solvents | Can be performed with less solvent or solvent-free | rsc.org |

Solvent-Free Reaction Conditions

Solvent-free, or "dry media," reaction conditions represent a significant advancement in green chemistry, aiming to reduce or eliminate the use of volatile and often hazardous organic solvents. These reactions are frequently, though not exclusively, paired with microwave irradiation to facilitate the reaction between solid or neat liquid reactants. rsc.org

The synthesis of quinolines can be efficiently achieved under solvent-free conditions. chesci.com For instance, the Friedländer annulation can be carried out by heating a mixture of a 2-aminoaryl ketone, a β-ketoester/ketone, and a solid-supported catalyst without any solvent. One notable example involves using a magnetite nanoparticle-supported acidic ionic liquid as a reusable catalyst, which allows for the synthesis of quinoline derivatives at 70°C under solvent-free conditions. After the reaction, the catalyst can be easily separated using an external magnet and reused, making the process both environmentally friendly and economical. Another approach involves the fusion of a Knoevenagel product with aromatic amines in a sealed tube at high temperatures (170–212 °C) to produce highly functionalized quinoline scaffolds. vulcanchem.com

These solvent-free methods offer several advantages, including simplified work-up procedures, reduced chemical waste, and lower costs associated with solvent purchasing and disposal. rsc.org

Synthesis of Key Intermediates and Analogues

Preparation of 2-Hydrazino-4,6-dimethylquinoline from this compound

The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution. This reactivity allows for the straightforward synthesis of key intermediates such as 2-hydrazino-4,6-dimethylquinoline. This intermediate is a valuable building block for constructing more complex heterocyclic systems, such as pyridazino[3,4-b]quinolines. researchgate.netchesci.com

The synthesis is typically achieved by reacting this compound with a hydrazine (B178648) source. A common and effective method involves refluxing this compound with hydrazine dihydrochloride (B599025) in an alcohol solvent, such as ethanol (B145695). researchgate.netchesci.comvulcanchem.com The reaction proceeds via a nucleophilic substitution mechanism where the hydrazine displaces the chloride ion at the C2 position.

| Reactants | Reagents/Solvents | Conditions | Product | Reference |

| This compound | Hydrazine dihydrochloride, Ethanol | Reflux | 2-Hydrazino-4,6-dimethylquinoline | researchgate.netchesci.comvulcanchem.com |

The resulting 2-hydrazino-4,6-dimethylquinoline can then be used in condensation reactions with other molecules, for example, with biacetylmonoxime to form multidentate ligands for coordination chemistry. ekb.eg

Derivatization via Nucleophilic Substitution Reactions

The C2-chloro substituent in this compound is readily displaced by a variety of nucleophiles, making it a versatile substrate for synthesizing a wide range of quinoline derivatives. smolecule.com This SNAr (Nucleophilic Aromatic Substitution) reaction is a cornerstone for the functionalization of the quinoline core at this position.

Common nucleophiles used in these reactions include:

Amines: Reaction with primary or secondary amines leads to the formation of 2-aminoquinoline (B145021) derivatives.

Thiols: Thiolates can displace the chloride to form 2-thioether-substituted quinolines.

Alkoxides/Phenoxides: Reaction with alkoxides or phenoxides yields the corresponding 2-alkoxy or 2-aryloxy quinolines.

Hydrazine: As detailed in the previous section, reaction with hydrazine yields 2-hydrazinoquinolines. researchgate.netchesci.com

The reactivity of the C2 position towards nucleophilic attack is enhanced by the electron-withdrawing nature of the nitrogen atom within the quinoline ring. These substitution reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.

Derivatization via Electrophilic Substitution Reactions

The quinoline ring system can also undergo electrophilic aromatic substitution, although the reaction conditions and the position of substitution are heavily influenced by the existing substituents and the reaction medium (acidic or neutral). The benzene (B151609) portion of the quinoline ring is generally more susceptible to electrophilic attack than the pyridine (B92270) ring, especially under acidic conditions where the pyridine nitrogen is protonated.

For this compound, the directing effects of the chloro and two methyl groups must be considered:

The chloro group at C2 is deactivating and ortho-, para-directing.

The methyl groups at C4 and C6 are activating and ortho-, para-directing.

Common electrophilic substitution reactions include:

Nitration: The introduction of a nitro (-NO₂) group is typically performed using a mixture of nitric acid and sulfuric acid. The position of nitration will depend on the interplay of the electronic and steric effects of the existing groups. For 2-chloroquinoline (B121035), nitration predominantly occurs at the 3-position.

Sulfonation: The introduction of a sulfonic acid (-SO₃H) group can be achieved with fuming sulfuric acid. The sulfonyl group can also be introduced via radical C-O cross-coupling reactions under specific conditions. rsc.orgnih.gov

These reactions allow for the functionalization of the carbocyclic ring of the quinoline system, providing another avenue for creating diverse derivatives from the this compound scaffold.

Chemical Reactivity and Mechanistic Studies of 2 Chloro 4,6 Dimethylquinoline

Nucleophilic Substitution Reactions at the 2-Position

The chlorine atom at the 2-position of the quinoline (B57606) ring is activated towards nucleophilic substitution. This reactivity is a cornerstone of the synthetic utility of 2-chloroquinolines, allowing for the introduction of a wide array of functional groups.

Reaction with Amines and Thiols

2-Chloro-4,6-dimethylquinoline readily undergoes nucleophilic substitution with various nitrogen and sulfur nucleophiles. A notable example is its reaction with hydrazine (B178648) derivatives to form hydrazinoquinolines, which are valuable precursors for the synthesis of fused heterocyclic systems. chesci.comresearchgate.net In a typical procedure, this compound is refluxed with hydrazine dihydrochloride (B599025) in ethanol (B145695) to yield 2-hydrazino-4,6-dimethylquinoline. chesci.comresearchgate.net This intermediate can be further reacted with reagents like chloroacetyl chloride to construct more complex molecules such as pyridazino[3,4-b]quinolin-3-ones. chesci.com The reactivity of the 2-chloro position is generally higher than that of a chloro substituent on the carbocyclic ring due to the electron-withdrawing effect of the ring nitrogen. Studies on related 2-chloroquinolines show they readily react with various amines, although the reaction rate and conditions can be influenced by the solvent and the presence of acid or base catalysts. researchgate.net

| Reactant | Reagent | Solvent | Condition | Product | Reference |

|---|---|---|---|---|---|

| This compound | Hydrazine dihydrochloride | Ethanol | Reflux (17.5 h) | 2-Hydrazino-4,6-dimethylquinoline | chesci.comresearchgate.net |

Influence of Electronic Density on Nucleophilic Attacks (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. While specific Suzuki coupling studies on this compound are not extensively detailed in the cited literature, the principles can be inferred from reactions with analogous haloquinolines. mdpi.comvulcanchem.com The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with an organoboron species and subsequent reductive elimination to yield the coupled product. mdpi.com

The electronic density of the quinoline ring significantly influences the key oxidative addition step. The presence of two electron-donating methyl groups at the 4- and 6-positions in this compound increases the electron density of the aromatic system compared to an unsubstituted 2-chloroquinoline (B121035). This increased electron density can make the oxidative addition of the palladium catalyst to the C-Cl bond more challenging. However, the choice of palladium catalyst, ligands, and reaction conditions can overcome this. nih.govmit.edu For instance, the use of electron-rich phosphine (B1218219) ligands can facilitate the coupling of electron-rich aryl chlorides. mit.edu Therefore, while the methyl groups may slightly temper reactivity compared to un-substituted or electron-poor chloroquinolines, Suzuki coupling remains a viable and important method for the functionalization of this scaffold.

Electrophilic Substitution Reactions at Methyl Groups (4- and 6-positions)

While the outline specifies electrophilic substitution at the methyl groups, the existing body of chemical literature indicates that for quinolines, electrophilic attack predominantly occurs on the electron-rich positions of the aromatic ring system itself, namely the C5 and C8 positions. acs.org The methyl groups are generally not the primary sites for common electrophilic reactions like nitration or sulfonation under standard ionic conditions. Such reactions would typically require radical-based mechanisms (e.g., free-radical halogenation) to functionalize the alkyl side chains.

Nitration Reactions

Studies on the nitration of various dimethylquinolines consistently show substitution on the carbocyclic (benzene) part of the quinoline ring. For example, the nitration of 2,6-dimethylquinoline (B146794) with potassium nitrate (B79036) in sulfuric acid results in the formation of the 5-nitro derivative. acs.org Similarly, nitration of 2,7-dimethylquinoline (B1584490) yields the 8-nitro product. acs.org Research on 2-hydroxy-4,6-dimethylquinoline also confirms nitration occurs on the ring. rsc.org Based on these findings, the nitration of this compound would be expected to yield a mixture of 5-nitro and 8-nitro derivatives, with the exact ratio depending on the directing effects of the existing substituents and reaction conditions.

Sulfonation Reactions

Similar to nitration, sulfonation is an electrophilic aromatic substitution that targets the quinoline ring. For the related compound 6-chloro-2,3-dimethylquinoline, sulfonation with fuming sulfuric acid introduces a sulfonic acid group at the 8-position. This suggests that for this compound, the C8 position would be a likely site for sulfonation, although substitution at C5 may also be possible.

Oxidation and Reduction Reactions

This compound can undergo both oxidation and reduction at different sites within the molecule, including the quinoline nitrogen, the methyl groups, and the heterocyclic ring.

The methyl groups can be oxidized to corresponding carboxylic acids or aldehydes using strong oxidizing agents. By analogy with the oxidation of 6-chloro-2,3-dimethylquinoline, an agent like potassium permanganate (B83412) (KMnO₄) could oxidize the methyl groups of this compound. Oxidation can also occur at the quinoline nitrogen. For instance, treatment of a related chloro-dimethylquinoline with meta-chloroperbenzoic acid (mCPBA) yields the corresponding N-oxide derivative. vulcanchem.com

Reduction reactions primarily target the pyridine (B92270) portion of the quinoline ring. Catalytic hydrogenation, for example using H₂ gas with a palladium-on-carbon (Pd/C) catalyst, typically saturates the nitrogen-containing ring to form a 1,2,3,4-tetrahydroquinoline (B108954) derivative. vulcanchem.com More powerful reducing agents like sodium borohydride (B1222165) (NaBH₄) are often used to reduce other functional groups on the quinoline scaffold, such as an aldehyde to an alcohol, without affecting the chloro-substituent or the aromatic ring. iucr.orgevitachem.com

| Reaction Type | Reagent | Target Site | Product Type | Reference (Analogous Compound) |

|---|---|---|---|---|

| Oxidation | mCPBA | Quinoline Nitrogen | N-oxide derivative | vulcanchem.com |

| Oxidation | KMnO₄ | Methyl Groups | Carboxylic acid derivative | |

| Reduction | H₂ / Pd-C | Pyridine Ring | Tetrahydroquinoline derivative | vulcanchem.com |

Regioselectivity and Stereochemical Considerations in Transformations

The reactivity of this compound is dictated by the electronic and steric properties of its substituent groups on the quinoline core. The regioselectivity of its transformations—the control over which position on the molecule reacts—is a critical consideration in its synthetic applications.

The primary sites for reaction on the molecule are the chlorine-bearing carbon at the C-2 position, the heterocyclic ring, and the carbocyclic (benzene) ring. The chlorine atom at the C-2 position renders this site highly susceptible to nucleophilic aromatic substitution (SNAr). smolecule.com The electron-withdrawing nature of the adjacent ring nitrogen atom activates the C-2 position towards attack by nucleophiles.

Conversely, electrophilic substitution reactions tend to occur on the benzene (B151609) portion of the quinoline ring. In analogous quinoline systems, such as 6-chloro-2,3-dimethylquinoline, electrophilic attack happens mainly at the C-5 and C-8 positions. This regioselectivity is governed by the directing effects of the ring nitrogen and the steric hindrance imparted by the methyl groups, which can protect adjacent positions.

The methyl groups at the C-4 and C-6 positions introduce significant steric bulk. This steric hindrance can influence the approach of reagents, potentially reducing the rate of nucleophilic substitution at the C-2 position compared to less substituted quinolines. However, this steric shielding can also be synthetically useful, preventing unwanted side reactions at other positions. vulcanchem.com

Modern synthetic methods allow for precise control over regioselectivity. Studies on other chloro-substituted quinolines have demonstrated that the choice of base can direct metallation, and therefore subsequent functionalization, to specific positions. For instance, using lithium diisopropylamide (LDA) can facilitate functionalization at the C-3 position, while employing mixed lithium-magnesium or lithium-zinc amide bases can selectively lead to derivatization at the C-2 or C-8 positions. researchgate.net This base-controlled regioselectivity offers a powerful tool for creating a diverse range of functionalized quinoline derivatives. researchgate.net

While stereochemical considerations are paramount when new chiral centers are formed, specific studies on the stereoselective transformations of this compound are not extensively detailed in the literature. However, general principles can be applied. For example, in addition reactions across the quinoline ring or in derivatizations that generate a new stereocenter adjacent to the ring, the formation of diastereomers or enantiomers is possible. Theoretical studies on related molecules, like the reaction of 2,6-dimethylquinoline to form cyclopropane (B1198618) derivatives, show that highly stereoselective outcomes (e.g., trans-stereoselectivity) can be achieved and rationalized by analyzing the electronic properties of the reacting species. researchgate.net

The following table summarizes the regiochemical preferences in the transformation of this compound.

| Reaction Type | Reagent Type | Preferred Position of Attack | Influencing Factors |

| Nucleophilic Substitution | Amines, Thiols, Alkoxides | C-2 | Activation by ring nitrogen; steric hindrance from C-4 methyl group. |

| Electrophilic Substitution | Nitrating or Sulfonating agents | C-5, C-8 (predicted) | Directing effect of ring nitrogen; steric protection from methyl groups. |

| Directed Metallation | Organolithium bases (e.g., LDA) | C-3 (in related systems) | Kinetic deprotonation at the most acidic C-H bond. researchgate.net |

| Directed Metallation | Mixed metal amide bases | C-2, C-8 (in related systems) | Thermodynamic control and complex-induced proximity effects. researchgate.net |

Reaction Mechanisms and Intermediates in Derivatization

The derivatization of this compound proceeds through several key reaction mechanisms, often involving distinct intermediates that dictate the final product structure.

The most prominent reaction pathway is nucleophilic aromatic substitution (SNAr) at the C-2 position. The mechanism involves a two-step process. First, a nucleophile attacks the electron-deficient C-2 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing quinoline ring system. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. The stability of the Meisenheimer intermediate is crucial for the reaction to proceed.

The synthesis of this compound itself often starts from 4,6-dimethylquinolin-2-ol. The transformation is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃). smolecule.com The mechanism for this reaction involves the initial formation of a phosphate (B84403) ester intermediate by the attack of the hydroxyl group on the phosphorus atom. smolecule.com This is followed by an intramolecular or intermolecular nucleophilic attack by a chloride ion at the C-2 position, displacing the phosphate group to form the final chloro-derivative. smolecule.com

Derivatization can also involve the formation of hydrazino intermediates. For example, this compound can be converted to 2-hydrazino-4,6-dimethylquinoline. ekb.eg This hydrazino derivative serves as a versatile intermediate that can be further reacted with aldehydes or ketones to form hydrazones, which are precursors to a variety of heterocyclic systems. ekb.eg

In metal-catalyzed cross-coupling reactions, which are common for aryl halides, the mechanism involves a catalytic cycle. While specific studies on this compound are sparse, mechanisms from related compounds are illustrative. For instance, in a palladium-catalyzed Suzuki or Buchwald-Hartwig coupling, the cycle would typically begin with the oxidative addition of the C-Cl bond to a low-valent palladium catalyst. This is followed by transmetallation (with an organoboron reagent in Suzuki coupling) or coordination of an amine (in Buchwald-Hartwig coupling). The final step is reductive elimination, which forms the new C-C or C-N bond and regenerates the active palladium catalyst.

The table below outlines common derivatization reactions and their associated mechanisms and key intermediates.

| Reaction Type | Example Reaction | General Mechanism | Key Intermediate(s) |

| Nucleophilic Aromatic Substitution | Reaction with an amine | Addition-Elimination | Meisenheimer Complex |

| Synthesis from Hydroxy-precursor | 4,6-dimethylquinolin-2-ol + POCl₃ | Nucleophilic Substitution | Phosphate Ester Intermediate smolecule.com |

| Hydrazone Formation | Reaction of 2-hydrazino derivative with a ketone | Condensation | Hydrazino-quinoline ekb.eg |

| Electrophilic Aromatic Substitution | Nitration with HNO₃/H₂SO₄ | Electrophilic Attack & Aromatization | Sigma Complex (Arenium Ion) |

| Palladium-Catalyzed Cross-Coupling | Suzuki Coupling with an Arylboronic Acid | Oxidative Addition, Transmetallation, Reductive Elimination | Pd(II) oxidative addition complex |

Computational Chemistry and Theoretical Investigations of 2 Chloro 4,6 Dimethylquinoline

Molecular Dynamics Simulations

There is no evidence of molecular dynamics (MD) simulations being performed for 2-Chloro-4,6-dimethylquinoline. MD simulations would provide insight into the dynamic behavior of the molecule over time, such as conformational changes or interactions with a solvent or biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for derivatives of this compound are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to other quinoline (B57606) derivatives for various therapeutic targets, including anticancer and antimalarial agents. These studies provide a framework for how such models would be developed for derivatives of this compound.

The development of a QSAR model involves several key steps, starting with the compilation of a dataset of compounds with experimentally determined biological activities (e.g., IC50 values). For these compounds, a variety of molecular descriptors are calculated, which quantify different aspects of their molecular structure. These descriptors can be categorized into several groups:

0D-Descriptors: Basic information such as molecular weight and atom counts.

1D-Descriptors: Constitutional properties like the number of specific atom types, bonds, and functional groups.

2D-Descriptors: These are derived from the 2D representation of the molecule and include topological indices, molecular connectivity indices, and counts of structural fragments.

3D-Descriptors: These descriptors are calculated from the 3D conformation of the molecule and include steric (e.g., molecular volume, surface area) and electronic (e.g., dipole moment, partial charges) properties.

Once the descriptors are calculated, statistical methods are employed to build a model that predicts the biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). imist.ma

For instance, in a hypothetical QSAR study on a series of this compound derivatives with anticancer activity, researchers might investigate the influence of various substituents at different positions on the quinoline ring. The goal would be to identify which structural properties are most influential for the observed activity.

A study on carbocycle-fused quinoline derivatives as potential inhibitors of a lymphoblastic leukemia cell line found that descriptors like molecular weight, the octanol/water partition coefficient (logP), polarizability, and van der Waals energy were significantly correlated with the biological activity. imist.ma Similarly, QSAR models for bisquinoline derivatives with anti-tumor activity have been developed to predict their efficacy against various cancer cell lines. nanobioletters.com

More advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could also be applied. These methods generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic charges, hydrophobicity, and hydrogen bond donor/acceptor characteristics are favorable or unfavorable for activity. imist.manih.gov For example, a CoMFA study on 2,4-disubstituted quinoline derivatives as antimalarial agents revealed the importance of steric and electrostatic fields at specific positions for their biological function. nih.gov

The predictive power of any developed QSAR model must be rigorously validated using both internal and external validation techniques to ensure its robustness and applicability for predicting the activity of new, unsynthesized compounds. mdpi.com

Table 1: Illustrative Molecular Descriptors Potentially Used in QSAR Models for this compound Derivatives

| Descriptor Category | Example Descriptors | Potential Relevance for Activity |

| Constitutional (1D/2D) | Molecular Weight (MW) | General size of the molecule. |

| LogP (Octanol/Water Partition) | Lipophilicity, influencing membrane permeability. | |

| Topological Polar Surface Area (TPSA) | Polarity and hydrogen bonding capacity. | |

| Number of Rotatable Bonds (nRotB) | Molecular flexibility. | |

| Quantum-Chemical (3D) | HOMO Energy | Electron-donating ability. |

| LUMO Energy | Electron-accepting ability. | |

| Dipole Moment | Overall polarity of the molecule. | |

| 3D-QSAR Fields (CoMFA/CoMSIA) | Steric Fields | Influence of molecular shape and bulk. |

| Electrostatic Fields | Influence of charge distribution. | |

| Hydrophobic Fields | Favorable regions for non-polar interactions. | |

| H-Bond Donor/Acceptor Fields | Favorable regions for hydrogen bonding. |

Solvent Effects on Stability and Reactivity: A Computational Perspective

The chemical stability and reactivity of a compound can be significantly influenced by the solvent in which it is dissolved. Computational chemistry provides powerful tools to investigate these solvent effects at a molecular level. For this compound, theoretical studies would typically employ methods like Density Functional Theory (DFT) in conjunction with implicit or explicit solvation models to predict how its properties change in different solvent environments.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant. These models are computationally efficient for estimating the influence of the bulk solvent properties on the solute. Explicit solvation models, while more computationally intensive, involve simulating a number of individual solvent molecules around the solute, allowing for the study of specific solute-solvent interactions like hydrogen bonding.

A computational investigation into the solvent effects on this compound would likely focus on several key aspects:

Conformational Stability: The relative energies of different conformations of the molecule can change depending on the solvent polarity. A more polar solvent might stabilize a conformer with a larger dipole moment.

Electronic Properties: The solvent can alter the electronic structure of the molecule. Key parameters that are often analyzed include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. Studies on other quinoline derivatives have shown that the solvent can modulate this energy gap. acs.org

Reactivity and Reaction Mechanisms: Solvents can influence the regioselectivity and rate of chemical reactions. For instance, in nucleophilic substitution reactions at the chloro-position of this compound, the choice of solvent could affect the stability of the transition state and intermediates, thereby directing the outcome of the reaction. Computational studies on Minisci-type reactions with quinolines have demonstrated the crucial role of the solvent in determining the position of radical addition. thieme-connect.com

Spectroscopic Properties: The absorption and emission spectra of a molecule are often solvent-dependent (solvatochromism). Theoretical calculations can predict these shifts by modeling the interaction between the molecule's electronic states and the solvent. Investigations on other quinoline derivatives have successfully correlated calculated spectral shifts with experimental data across a range of solvents. unesp.br

Table 2: Hypothetical Computational Data on Solvent Effects on Properties of this compound

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated HOMO-LUMO Gap (eV) | Predicted Effect on Reactivity |

| Gas Phase | 1 | 2.1 | 4.8 | Baseline |

| Toluene | 2.4 | 2.5 | 4.7 | Minor increase |

| Ethanol (B145695) | 24.6 | 3.2 | 4.5 | Moderate increase |

| Water | 80.1 | 3.8 | 4.3 | Significant increase |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.6 | 4.4 | Significant increase |

Note: The data in this table is illustrative and based on general principles and findings for similar quinoline compounds. Specific computational studies would be required to generate precise values for this compound.

Applications of 2 Chloro 4,6 Dimethylquinoline in Advanced Materials and Catalysis

Precursor in Organic Synthesis of Complex Quinoline (B57606) Derivatives

2-Chloro-4,6-dimethylquinoline serves as a critical intermediate in the synthesis of more complex quinoline-based molecules. Its chemical reactivity, particularly the chlorine atom at the 2-position, allows for various modifications to its structure. smolecule.com The compound readily undergoes nucleophilic substitution reactions, where the chlorine atom can be displaced by nucleophiles such as amines and thiols, opening pathways to a diverse array of functionalized quinolines.

This reactivity is fundamental for constructing elaborate molecular architectures. For instance, the nitrogen atom in the quinoline ring and the reactive chloro group are key features that medicinal chemists exploit to build new bioactive compounds. smolecule.comsmolecule.com The synthesis of novel triazino-quinoline derivatives, for example, has been achieved using chloro-dimethylquinoline precursors, highlighting the compound's utility in creating fused heterocyclic systems with potential applications in materials science. researchgate.net

The general strategy for synthesizing quinoline derivatives often involves the condensation of 2-aminoarylketones with active methylene (B1212753) compounds. tandfonline.com While many methods focus on building the quinoline ring system from simpler precursors, this compound provides a pre-formed, stable quinoline scaffold that can be selectively functionalized. This makes it an efficient starting point for producing compounds that might otherwise require more complex, multi-step syntheses. rsc.org

Table 1: Key Reactions of this compound This table is interactive. You can sort and filter the data.

| Reaction Type | Reagents/Conditions | Product Class | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Amines, Thiols | Substituted Quinolines | |

| Hydrazinolysis | Hydrazine (B178648) Hydrate | 2-Hydrazino-4,6-dimethylquinoline | ekb.eg |

| Cyclisation | Thiosemicarbazide | Triazino-quinoline derivatives | researchgate.net |

Role in the Development of Catalytic Systems

The structural features of this compound and its derivatives make them significant in the field of catalysis, both as ligands for metal catalysts and in the context of different catalytic methodologies.

The quinoline framework is a well-established platform for designing ligands used in metal-catalyzed reactions. The nitrogen atom within the quinoline ring possesses a lone pair of electrons that can coordinate with transition metals, forming stable complexes. smolecule.comacs.org Derivatives of this compound are particularly useful for creating specialized ligands.

A notable example is the synthesis of 2-[α-(acetyloxime)ethylidenehydrazino]-4,6-dimethylquinoline (MHQ). This molecule, prepared from this compound, acts as a multidentate ligand capable of forming mono- and bi-nuclear copper(II) complexes. ekb.eg In these complexes, the ligand coordinates with the copper ions through the hydrazinic and azomethine nitrogen atoms. ekb.eg Such metal complexes are of great interest in catalysis, as the ligand structure can be tuned to influence the catalytic activity and selectivity of the metal center. smolecule.comacs.org The ability to synthesize such tailored ligands from accessible precursors like this compound is crucial for advancing the design of new and efficient catalysts. smolecule.com

Table 2: Metal Complexes with Ligands Derived from Dimethylquinolines This table is interactive. You can sort and filter the data.

| Ligand | Metal Ion | Complex Type | Application Area | Reference |

|---|---|---|---|---|

| 2-[α-(acetyloxime)ethylidenehydrazino]-4,6-dimethylquinoline | Copper(II) | Mononuclear, Binuclear | Catalysis | ekb.eg |

| 8-Amidoquinoline derivative | Palladium(II) | Mononuclear | Cross-coupling | acs.org |

| 8-Chloro-2,4-dimethylquinoline | Generic Metal | Not Specified | Catalytic Systems | smolecule.com |

This compound is also relevant in the broader context of heterogeneous and homogeneous catalysis. uclouvain.besavemyexams.com

Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants. savemyexams.com The industrial production of derivatives of this compound has utilized heterogeneous catalytic systems to improve reaction efficiency and enable catalyst recycling. smolecule.com One effective system employs sodium hydrogen sulfate (B86663) supported on silica (B1680970) (NaHSO₄·SiO₂), which functions as a reusable and highly active heterogeneous catalyst for quinoline synthesis under mild conditions. smolecule.com

Homogeneous Catalysis: In homogeneous catalysis, the catalyst and reactants are in the same phase. uclouvain.be The synthesis of various functionalized quinoline derivatives often employs homogeneous catalysts. For example, iron(III) chloride hexahydrate (FeCl₃·6H₂O) has been used as an inexpensive and environmentally benign homogeneous catalyst for the one-pot synthesis of quinoline derivatives, demonstrating high yields and operational simplicity. tandfonline.com While not a catalyst itself, this compound is a product of, and a precursor in, reactions that are frequently optimized using both homogeneous and heterogeneous catalytic methods.

Potential in Materials Science

The quinoline scaffold is a key component in the development of advanced materials, particularly those with specific optical and electronic properties. smolecule.com Derivatives of this compound are being explored for their potential in this area.

The photophysical properties of quinoline derivatives are of significant interest for applications in materials like organic light-emitting diodes (OLEDs). researchgate.net These properties are governed by electronic transitions within the molecule, such as π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. researchgate.netacs.org

Studies on derivatives of 2-chloro-dimethylquinoline have provided insights into their optical behavior. For example, theoretical and experimental investigations of 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde and 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde revealed that the position of the methyl group significantly affects the electronic and optical properties, including the bandgap and absorbance maxima. researchgate.net The electronic absorption spectra of these compounds show bands that can be assigned to π→π* transitions within the quinoline ring. ekb.egresearchgate.net

Furthermore, research into novel triazinoquinolin-5-one derivatives synthesized from a 2-chloro-4,7-dimethylquinoline (B1587218) precursor indicates that these compounds possess appreciable nonlinear optical (NLO) properties, which are essential for materials used in technologies like OLEDs. researchgate.net The electron-deficient nature of the quinoline core, combined with various substituents, can be harnessed to create materials with tailored luminescent and electronic characteristics. smolecule.com

Table 3: Photophysical Data for Selected Quinoline Derivatives This table is interactive. You can sort and filter the data.

| Compound | Property | Value | Transition Type | Reference |

|---|---|---|---|---|

| 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde | Bandgap | 2.75 eV | π→π* | researchgate.net |

| 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde | Bandgap | 2.50 eV | π→π* | researchgate.net |

| 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde | Absorbance Max | 313 nm | π→π* | researchgate.net |

| 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde | Absorbance Max | 365 nm | π→π* | researchgate.net |

| Copper(II) complex of MHQ | Electronic Spectra | 331-449 nm | Charge Transfer (L→Cu²⁺) | ekb.eg |

Biological and Pharmaceutical Research of 2 Chloro 4,6 Dimethylquinoline Scaffolds

Antimicrobial Activity Studies

Quinoline-based compounds have a rich history in the fight against microbial pathogens. semanticscholar.org The core structure is a key feature in many antibacterial and antifungal agents. Research into derivatives of 2-chloro-4,6-dimethylquinoline builds upon this legacy, exploring their potential to combat a range of clinically relevant microorganisms.

Antibacterial Efficacy against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Derivatives of the quinoline (B57606) scaffold have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain quinoline-2-one derivatives have shown significant antibacterial action against multidrug-resistant Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One particular derivative, compound 6c (R¹ = Cl, R² = H), exhibited potent activity with a Minimum Inhibitory Concentration (MIC) of 0.75 μg/mL against MRSA. nih.gov The introduction of a second chlorine atom (compound 6l, R¹ = Cl, R² = Cl) resulted in a twofold decrease in activity against MRSA, with an MIC of 1.50 μg/mL. nih.gov

Similarly, studies on other chloroquinoline derivatives have highlighted their potential. A series of 2-chloroquinoline (B121035) derivatives were synthesized and screened for their ability to inhibit bacterial growth, with some compounds showing potent antibacterial activity with MIC values as low as 12.5 μg/ml. researchgate.net The antibacterial activity of quinoline derivatives is often tunable through synthetic modifications. semanticscholar.org While many quinoline derivatives show promise, some exhibit poor antibacterial activity against certain strains. researchgate.net For example, some pyrazoline derivatives incorporated with 2-chloroquinoline showed considerable antifungal activity but lacked significant antibacterial effects. researchgate.net

The following table summarizes the antibacterial efficacy of selected quinoline derivatives against common bacterial strains.

| Compound/Derivative | Bacterial Strain | MIC (μg/mL) | Reference |

| Quinoline-2-one 6c | MRSA | 0.75 | nih.gov |

| Quinoline-2-one 6l | MRSA | 1.50 | nih.gov |

| 2-Chloroquinoline derivative 21 | Various bacteria | 12.5 | researchgate.net |

Antifungal Efficacy (e.g., Candida albicans)

The antifungal potential of quinoline derivatives has also been an active area of research. Studies have shown that certain quinoline-chalcone derivatives, when combined with the antifungal drug fluconazole (FLC), exhibit good inhibitory activity against Candida albicans. nih.gov Preliminary mechanistic studies suggest that this combination can inhibit the formation of hyphae, a key virulence factor for C. albicans. nih.gov

Furthermore, some novel pyrrolo[1,2-a]quinoline derivatives have demonstrated inhibitory potential against C. albicans, with some analogues showing MICs as low as 0.4 µg/mL. semanticscholar.org In another study, a newly developed quinoxaline (B1680401) derivative, 2-Chloro-3-hydrazinylquinoxaline, showed noteworthy effectiveness against various Candida species, with particularly heightened efficacy against Candida krusei. nih.gov However, its performance against Candida albicans was variable. nih.gov

The table below presents the antifungal efficacy of selected quinoline derivatives against Candida albicans.

| Compound/Derivative | Fungal Strain | MIC (μg/mL) | Reference |

| Pyrrolo[1,2-a]quinoline BQ-06 | Candida albicans | 0.4 | semanticscholar.org |

| Pyrrolo[1,2-a]quinoline BQ-07 | Candida albicans | 0.4 | semanticscholar.org |

| Pyrrolo[1,2-a]quinoline BQ-08 | Candida albicans | 0.4 | semanticscholar.org |

Proposed Mechanisms of Action (e.g., DNA gyrase/topoisomerase IV inhibition)

A primary mechanism by which quinolone antibiotics exert their antibacterial effect is through the inhibition of essential bacterial enzymes, namely DNA gyrase and topoisomerase IV. semanticscholar.orgnih.gov These enzymes are crucial for bacterial DNA replication, recombination, and repair. youtube.com By stabilizing the complex between these enzymes and DNA, quinolones block the progression of the replication fork, leading to a halt in DNA synthesis and ultimately bacterial cell death. oup.com

Fluoroquinolones, a well-known class of quinolone antibiotics, are direct inhibitors of DNA synthesis. oup.com The relative sensitivity of DNA gyrase and topoisomerase IV to specific quinolones can vary between different bacterial species. oup.com For example, in E. coli, DNA gyrase is often the more sensitive target, whereas in S. aureus, topoisomerase IV is typically more susceptible. oup.com

Anticancer Research and Cytotoxic Effects

In addition to their antimicrobial properties, quinoline derivatives have emerged as a significant scaffold in the development of anticancer agents. arabjchem.org Numerous studies have demonstrated the potent activity of quinoline-based compounds against various cancer cell lines, where they can act as inhibitors of cell proliferation and inducers of apoptosis. nih.gov

Efficacy against Various Cancer Cell Lines

The cytotoxic effects of quinoline derivatives have been evaluated against a wide range of human cancer cell lines. For instance, a series of 7-chloro-(4-thioalkylquinoline) derivatives were investigated for their activity against eight human cancer cell lines. ul.ie Among these, sulfonyl N-oxide derivatives exhibited notable cytotoxicity. ul.ie Compound 81 from this series showed pronounced selectivity against human colorectal cancer cells (HCT116), leukemia cell lines (CCRF-CEM), lung cancer cells (A549), and osteosarcoma cells (U2OS). ul.ie

In another study, a novel quinoline derivative, 83b1, demonstrated significant anti-tumor effects against esophageal squamous cell carcinoma (ESCC) cell lines, with comparable inhibitory effects to the established chemotherapy drug cisplatin. e-crt.org Importantly, 83b1 showed significantly weaker cytotoxic effects on non-tumor cell lines. e-crt.org Furthermore, certain pyrimidodiazepines based on a 2-chloro-4-anilinoquinazoline scaffold have displayed high antiproliferative activity against leukemia, colon cancer, melanoma, and breast cancer cell lines. nih.govrsc.org

The following table summarizes the cytotoxic efficacy of selected quinoline derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50/GI50 (μM) | Reference |

| Quinazoline-chalcone 14g | K-562 (Leukemia) | 0.622 | nih.govrsc.org |

| Quinazoline-chalcone 14g | HCT-116 (Colon Cancer) | <1.81 | nih.govrsc.org |

| Morpholine substituted quinazoline AK-10 | MCF-7 (Breast Cancer) | 3.15 | rsc.org |

| Morpholine substituted quinazoline AK-10 | A549 (Lung Cancer) | 8.55 | rsc.org |

| 7-chloro-(4-thioalkylquinoline) 73/74 | Leukemic and Colorectal Cancer | - | ul.ie |

Structure-Activity Relationship (SAR) in Anticancer Agents

The structure-activity relationship (SAR) of quinoline derivatives is crucial for optimizing their anticancer activity. Studies have shown that the introduction of specific substituents on the quinoline ring can significantly influence their cytotoxic potential. For example, in a series of 7-chloro-4-quinolinylhydrazone derivatives, compounds with a 2,6-dichloro hydrazone moiety were more active than their monochloro counterparts. arabjchem.org Conversely, the presence of a 7-chloro substituent on the quinoline ring has been reported to decrease cytotoxic activity in some instances. arabjchem.org

The nature of the side chain attached to the quinoline nucleus also plays a vital role. For 4-aminoquinoline derivatives, a basic amino side chain is considered essential for potent antiplasmodial activity, which is a related field of study. acs.org The 7-chloro group in 4-aminoquinolines is a requirement for the inhibition of β-hematin formation, a key process in the malaria parasite. acs.org These findings from related research areas can provide valuable insights for the design of novel anticancer agents based on the this compound scaffold.

Induction of Apoptosis in Cancer Cells

The quinoline scaffold, a key component of this compound, is a structural motif found in numerous compounds investigated for their anticancer properties. A primary mechanism through which these compounds exert their cytotoxic effects on cancer cells is the induction of apoptosis, or programmed cell death. Research has shown that various derivatives of the quinoline core are potent in triggering this cellular suicide pathway in a range of cancer cell lines.

For instance, studies on novel bis-quinoline compounds, which share structural similarities with the dimethylquinoline scaffold, have demonstrated their ability to induce apoptosis in leukemia U937 cells. mdpi.com Treatment with these compounds led to a significant increase in the sub-G1 cell population, a hallmark of apoptosis. mdpi.com This was further confirmed by the activation of caspase 3 and positive staining with annexin-V-FITC, both key indicators of an ongoing apoptotic process. mdpi.com Specifically, at a concentration of 1 µM, these compounds induced active caspase 3 in 16% to 23% of cells and resulted in 32% to 45% of cells staining positive for annexin-V-FITC. mdpi.com

Similarly, a series of 7-chloro-(4-thioalkylquinoline) derivatives were found to induce apoptosis in the CCRF-CEM leukemia cell line. mdpi.com At concentrations five times their IC₅₀ value, these compounds caused an accumulation of cells in the G0/G1 phase of the cell cycle, inhibited DNA and RNA synthesis, and ultimately triggered apoptosis. mdpi.com This body of research underscores the potential of quinoline-based structures, including derivatives of this compound, to be developed as anticancer agents that function by activating the apoptotic cascade in malignant cells. nih.govnih.gov

| Compound Series | Cancer Cell Line | Key Findings | Reference |

|---|---|---|---|

| Bis-quinoline isomers (2a-c) | U937 (Leukemia) | Increased sub-G1 peak (up to 62%); Induced caspase 3 activation (16-23%); Positive annexin-V-FITC staining (32-45%). | mdpi.com |

| 7-Chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM (Leukemia) | Accumulation of cells in G0/G1 phase; Inhibition of DNA and RNA synthesis; Induction of apoptosis. | mdpi.com |

Other Pharmacological Activities (e.g., antioxidant, anti-inflammatory)

Beyond their anticancer potential, quinoline derivatives have been extensively studied for a wide spectrum of pharmacological activities. orientjchem.orgbenthamscience.comresearchgate.net The versatile chemical nature of the quinoline nucleus allows for modifications that yield compounds with significant antioxidant and anti-inflammatory properties. nih.govresearchgate.net

Antioxidant Activity: Quinoline derivatives have shown notable efficacy as antioxidants. researchgate.net Their mechanism of action is believed to involve several pathways, including the chelation of metal ions like Fe(II) and Fe(III), which prevents the formation of free radicals through the Fenton reaction. nih.gov Furthermore, these compounds can react with existing free radicals, thereby protecting crucial biomolecules like DNA from oxidative damage. nih.gov Studies on hydroxylated dihydroquinoline derivatives, for example, have demonstrated their ability to reduce oxidative stress markers. nih.govmdpi.com The administration of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline was found to decrease levels of lipid and protein oxidation products, showcasing its potent antioxidant activity. mdpi.com

Anti-inflammatory Activity: Certain quinoline derivatives have also exhibited significant anti-inflammatory effects. The anti-inflammatory action is often linked to their antioxidant properties, as oxidative stress is a key trigger for inflammatory pathways. nih.gov Research has shown that compounds like 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can lead to a reduction in the expression of the pro-inflammatory transcription factor NF-κB and a decrease in the mRNA content of pro-inflammatory cytokines. nih.gov This modulation of the inflammatory response highlights the therapeutic potential of the quinoline scaffold in addressing inflammatory conditions. mdpi.com

| Activity | Proposed Mechanism | Example Compound Class | Reference |

|---|---|---|---|

| Antioxidant | Chelation of Fe(II) and Fe(III); Scavenging of free radicals. | Hydroxylated dihydroquinolines | nih.gov |

| Anti-inflammatory | Reduction of pro-inflammatory cytokine mRNA; Decreased expression of NF-κB. | Hydroxylated tetrahydroquinolines | nih.govmdpi.com |

Medicinal Chemistry and Drug Discovery

The this compound scaffold is a valuable starting point in medicinal chemistry and drug discovery. Its structural features, particularly the reactive chlorine atom at the 2-position, make it an ideal template for the synthesis of a diverse library of derivatives with a wide range of biological activities.

The chlorine atom at the 2-position of the quinoline ring is highly susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups. This reactivity is a cornerstone of its utility in developing lead compounds. For example, researchers have synthesized series of 2-chloro-3-formylquinoline thiosemicarbazones that have been screened for anticancer activity. orientjchem.org This work identified potent anticancer agents, demonstrating how the 2-chloroquinoline core can be elaborated to produce promising therapeutic candidates. orientjchem.org The ability to readily modify the scaffold enables chemists to perform structure-activity relationship (SAR) studies, optimizing the compound's potency, selectivity, and pharmacokinetic properties to generate viable drug leads.

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or nucleic acid. nih.govsemanticscholar.org This technique has been widely applied to quinoline derivatives to identify their molecular targets and elucidate their mechanisms of action. nih.govresearchgate.net

Docking studies have successfully predicted the interaction of quinoline-based compounds with a variety of targets. For instance, in the field of antileishmanial drug discovery, docking simulations identified Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity target for 2-aryl-quinoline-4-carboxylic acid derivatives. nih.gov In anticancer research, docking has been used to model the interaction of quinoline derivatives with targets like DNA, the epidermal growth factor receptor (EGFR), and the vascular endothelial growth factor receptor 2 (VEGFR-2). rsc.org Furthermore, this method has been instrumental in designing quinoline-based inhibitors for enzymes like HIV reverse transcriptase, with some synthesized compounds showing higher docking scores than standard drugs. nih.gov

| Quinoline Derivative Class | Identified Biological Target | Therapeutic Area | Reference |

|---|---|---|---|

| 2-Aryl-quinoline-4-carboxylic acids | Leishmania major N-myristoyltransferase (LmNMT) | Antileishmanial | nih.gov |

| Pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline | DNA, EGFR, VEGFR-2 | Anticancer | rsc.org |

| Pyrazoline and pyrimidine containing quinolines | HIV Reverse Transcriptase (PDB: 4I2P) | Anti-HIV | nih.gov |

| 2-Aryl/heteroaryl-6-chloroquinoline-4-carboxylic acids | Plasmodium LDH protein | Antimalarial | researchgate.net |

In silico analysis encompasses a range of computational methods used to predict the biological activity and properties of chemical compounds before they are synthesized and tested in the lab. researchgate.net This approach significantly accelerates the drug discovery process by prioritizing compounds with the highest probability of success. nih.gov

For quinoline derivatives, in silico methods are routinely used to predict their potential therapeutic applications. bohrium.com Analyses of chlorinated quinolines, for example, have predicted a range of biological activities, including anti-inflammatory, antiviral, and membrane permeability inhibitory effects. rasayanjournal.co.in These predictions help guide synthetic efforts toward molecules with desired pharmacological profiles. By computationally screening virtual libraries of compounds based on the this compound scaffold, researchers can efficiently identify promising candidates for further investigation. bohrium.com

Analytical and Spectroscopic Characterization Techniques in Research

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable tools in chemical research, offering non-destructive analysis of molecular features. By interacting with electromagnetic radiation, molecules produce unique spectra that serve as fingerprints, allowing for their unambiguous identification and the elucidation of their atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Chloro-4,6-dimethylquinoline, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring and the protons of the two methyl groups. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom, as well as the electron-donating effect of the methyl groups. Protons on the pyridine (B92270) ring would likely appear at a lower field compared to those on the benzene (B151609) ring. The methyl protons would appear as sharp singlets in the upfield region of the spectrum.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the different carbon atoms in the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The spectrum of this compound would be expected to display 11 distinct signals corresponding to the 11 carbon atoms in its structure. The carbon atom attached to the chlorine (C2) would be significantly affected, and its chemical shift would be a key identifier. The carbons of the methyl groups would appear at the highest field.

Table 1: Representative ¹³C NMR Spectral Data for an Analogous Compound

This data is for 2,6-Dimethylquinoline (B146794) and is provided for illustrative purposes.

| Atom | Chemical Shift (ppm) in CDCl₃ |

|---|---|

| C2 | 158.0 |

| C3 | 121.9 |

| C4 | 135.3 |

| C4a | 126.9 |

| C5 | 129.3 |

| C6 | 135.8 |

| C7 | 126.3 |

| C8 | 128.8 |

| C8a | 146.5 |

| 2-CH₃ | 25.0 |

| 6-CH₃ | 21.5 |

Data sourced from spectral databases for 2,6-Dimethylquinoline.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching and bending), and the frequencies of these vibrations are characteristic of specific bonds. In the IR spectrum of this compound, characteristic absorption bands would be expected for C-H stretching and bending from the methyl groups and the aromatic ring, C=C and C=N stretching vibrations within the quinoline ring system, and the C-Cl stretching vibration.

Table 2: Expected IR Absorption Regions for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Methyl C-H | Stretching | 2975 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Quinoline C=N | Stretching | ~1620 - 1580 |

| C-Cl | Stretching | 800 - 600 |

Expected ranges are based on standard IR correlation tables.

For comparison, the IR spectrum of the parent compound, 2-chloroquinoline (B121035), shows characteristic peaks in these regions. nist.gov

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The quinoline ring system of this compound is an aromatic chromophore that absorbs UV light, leading to π → π* transitions. The substitution pattern on the ring, including the chloro and dimethyl groups, will influence the wavelength of maximum absorption (λmax). Studies on various quinoline derivatives have shown that substitutions can cause a shift in the absorption maxima to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. researchgate.net The UV-Vis spectrum is useful for quantitative analysis and for monitoring reactions involving the quinoline chromophore.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound. For this compound (C₁₁H₁₀ClN), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (approximately 191.66 g/mol ). A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This would result in two molecular ion peaks: [M]⁺ at m/z 191 and [M+2]⁺ at m/z 193, with a relative intensity ratio of about 3:1. The fragmentation pattern would provide further structural information, likely involving the loss of a chlorine atom or a methyl group.

Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Ion | m/z (Nominal) | Expected Relative Intensity |

|---|---|---|

| [C₁₁H₁₀³⁵ClN]⁺ | 191 | 100% |

| [C₁₁H₁₀³⁷ClN]⁺ | 193 | ~33% |

Based on the natural abundance of chlorine isotopes.

X-Ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov If this compound can be obtained as a single crystal of suitable quality, XRD analysis would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. While a crystal structure for this compound is not publicly available, studies on similar molecules, such as 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline, have been reported, revealing details like π–π stacking interactions between the quinoline rings in the solid state. nih.gov Such an analysis for the title compound would confirm its planar quinoline core and the positions of the substituents.

Chromatographic Techniques for Purification and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are crucial for the purification of synthesized compounds and for assessing their purity.

For this compound, purification of the crude product from a chemical synthesis would typically be achieved using column chromatography on a solid stationary phase like silica (B1680970) gel. A mixture of non-polar and moderately polar solvents, such as a hexane/ethyl acetate gradient, would likely be employed as the mobile phase to elute the compound from the column.

The purity of the isolated compound can be assessed by techniques such as:

Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities.

High-Performance Liquid Chromatography (HPLC): A highly sensitive technique that can provide quantitative information about the purity of the sample. A reversed-phase C18 column with a mobile phase like acetonitrile (B52724)/water would be a common choice for a molecule of this polarity.

Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. The retention time of the compound would be a characteristic property under specific GC conditions. GC is often coupled with mass spectrometry (GC-MS) to provide both separation and identification. Commercial suppliers often use GC to assess the purity of their products. synhet.com

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique in the characterization of chemical compounds, providing the percentage composition of elements such as carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). This analysis is crucial for verifying the empirical formula of a synthesized compound. For this compound, the molecular formula is established as C₁₁H₁₀ClN.

Theoretical Composition

Based on the molecular formula C₁₁H₁₀ClN and the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.01 g/mol ), and chlorine (35.45 g/mol ), the theoretical elemental composition can be calculated. The total molecular weight of the compound is approximately 191.66 g/mol . The expected percentages for each element are presented in the table below.

Research Findings

A comprehensive review of the scientific literature did not yield specific experimental data from CHNS elemental analysis for this compound. While numerous studies detail the synthesis and application of various quinoline derivatives and confirm their structures using a range of analytical techniques, published reports containing the specific output of CHNS analysis for this particular compound were not found. It is a common practice in synthetic chemistry to perform elemental analysis to confirm the purity and composition of a newly synthesized compound, and the results are often expected to be within ±0.4% of the theoretical values for a compound to be considered analytically pure. nih.gov

Below is an interactive data table detailing the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 11 | 132.11 | 68.93 |

| Hydrogen | H | 1.008 | 10 | 10.08 | 5.26 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.31 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 18.50 |

| Total | 191.65 | 100.00 |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

The synthesis of quinoline (B57606) derivatives, including 2-Chloro-4,6-dimethylquinoline, is continually being refined to improve efficiency, yield, and environmental friendliness. Future research is directed towards the discovery and optimization of novel synthetic routes. One promising avenue is the use of innovative catalytic systems. For instance, a scaffold hopping exercise has led to the identification of a new 2,4-dimethylquinoline (B72138) carboxamide core, where MacMillan photoredox catalysis was crucial for its construction. nih.gov Another approach involves the reaction of 2-vinyl- or heteroaryl-substituted anilines with diphosgene in an acetonitrile (B52724) solution to produce 2-chloroquinoline (B121035) derivatives. sigmaaldrich.com